molecular formula C10H18O2 B14609610 2-Ethoxy-4,4,6-trimethyl-3,4-dihydro-2H-pyran CAS No. 60582-04-9

2-Ethoxy-4,4,6-trimethyl-3,4-dihydro-2H-pyran

Cat. No.: B14609610
CAS No.: 60582-04-9
M. Wt: 170.25 g/mol
InChI Key: UATPSROGMJQSKN-UHFFFAOYSA-N
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Description

2-Ethoxy-4,4,6-trimethyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of ethoxy and trimethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,4,6-trimethyl-3,4-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of 2,2,6-trimethyl-4H-pyran-4-one with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,4,6-trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxy-4,4,6-trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,4,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3,4-dihydro-2H-pyran: Similar in structure but lacks the trimethyl groups.

    3,4-Dihydro-2H-pyran: A simpler pyran derivative without the ethoxy and trimethyl groups.

    2,2,6-Trimethyl-4H-pyran-4-one: Contains the trimethyl groups but differs in the functional groups attached.

Uniqueness

2-Ethoxy-4,4,6-trimethyl-3,4-dihydro-2H-pyran is unique due to the combination of ethoxy and trimethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

60582-04-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethoxy-4,4,6-trimethyl-2,3-dihydropyran

InChI

InChI=1S/C10H18O2/c1-5-11-9-7-10(3,4)6-8(2)12-9/h6,9H,5,7H2,1-4H3

InChI Key

UATPSROGMJQSKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C=C(O1)C)(C)C

Origin of Product

United States

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